molecular formula C22H20N6O3 B10914195 N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide CAS No. 1174833-74-9

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10914195
CAS No.: 1174833-74-9
M. Wt: 416.4 g/mol
InChI Key: VJHLQTCDPVMYEN-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a triazolopyrimidine derivative characterized by a 3-nitrophenyl substituent at position 5 and a carboxamide group at position 7, linked to a 4-methylphenylpropyl chain.

Properties

CAS No.

1174833-74-9

Molecular Formula

C22H20N6O3

Molecular Weight

416.4 g/mol

IUPAC Name

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H20N6O3/c1-3-18(15-9-7-14(2)8-10-15)25-21(29)20-12-19(26-22-23-13-24-27(20)22)16-5-4-6-17(11-16)28(30)31/h4-13,18H,3H2,1-2H3,(H,25,29)

InChI Key

VJHLQTCDPVMYEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The triazolopyrimidine core is typically synthesized via cyclocondensation of 5-amino-1,2,4-triazole derivatives with 1,3-diketones or β-ketoamides. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-(3-nitrophenyl)butane-1,3-dione in acetic acid under reflux to yield ethyl 5-(3-nitrophenyl)-7-methyl-triazolo[1,5-a]pyrimidine-2-carboxylate. Hydrolysis of the ester group with aqueous NaOH generates the carboxylic acid intermediate, which is subsequently converted to the acyl chloride using thionyl chloride. This approach ensures precise positioning of the 3-nitrophenyl group at the pyrimidine C5 position, as demonstrated in analogous syntheses.

Multicomponent Reactions

Microwave-assisted three-component reactions (3-CRs) offer rapid access to dihydrotriazolopyrimidines, which can be oxidized to aromatic derivatives. A mixture of 3-amino-5-mercapto-1,2,4-triazole, 3-nitrobenzaldehyde, and N-[1-(4-methylphenyl)propyl]acetoacetamide undergoes cyclocondensation under microwave irradiation (100°C, 20 min) to form 7-acyl-4,7-dihydrotriazolopyrimidines. Selective oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the ring, yielding the fully conjugated triazolopyrimidine. This method reduces reaction times but requires careful optimization to avoid over-oxidation.

Post-Synthetic Modification

Late-stage functionalization via cross-coupling enables flexibility in introducing substituents. For instance, a brominated triazolopyrimidine intermediate at C5 undergoes Suzuki-Miyaura coupling with 3-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h), achieving >85% yield. The carboxamide group is then installed by reacting the carboxylic acid with 1-(4-methylphenyl)propan-1-amine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

Stepwise Preparation Methods

Synthesis of the Triazolopyrimidine Core

Procedure :

  • Combine ethyl 5-amino-1,2,4-triazole-3-carboxylate (1.0 equiv) and 1-(3-nitrophenyl)butane-1,3-dione (1.1 equiv) in glacial acetic acid.

  • Reflux at 120°C for 6 h.

  • Cool, pour into ice water, and filter to obtain the ester intermediate (yield: 89%).

  • Hydrolyze the ester with 2 M NaOH in ethanol/water (1:1) at 70°C for 2 h to yield the carboxylic acid (yield: 93%).

Key Data :

StepConditionsYield (%)
CyclocondensationAcOH, 120°C, 6 h89
Ester HydrolysisNaOH, EtOH/H₂O, 70°C93

Formation of the Carboxamide Moiety

Acyl Chloride Route :

  • Treat the carboxylic acid with SOCl₂ (neat, 70°C, 2 h) to form the acyl chloride.

  • Add 1-(4-methylphenyl)propan-1-amine (1.2 equiv) and Et₃N (2.0 equiv) in dry THF at 0°C.

  • Warm to room temperature and stir for 12 h (yield: 78%).

Coupling Agent Method :
Use HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF to couple the acid and amine at 25°C for 6 h (yield: 82%).

Optimization and Reaction Conditions

Microwave-Assisted Synthesis

Cyclocondensation under microwave irradiation reduces reaction times from hours to minutes. For example, heating at 100°C for 20 min in a sealed vessel achieves 94% conversion, compared to 6 h under conventional reflux.

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for the carboxamide, while THF minimizes side reactions during acyl chloride formation. Catalytic Pd complexes with bulky phosphine ligands (e.g., SPhos) improve cross-coupling yields by mitigating dehalogenation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.45–8.30 (m, 4H, nitrophenyl-H), 7.25 (d, J = 8.0 Hz, 2H, methylphenyl-H), 4.15 (t, J = 7.2 Hz, 1H, CH), 2.90 (q, J = 7.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.85–1.70 (m, 2H, CH₂), 1.55–1.40 (m, 2H, CH₂).

  • HRMS : m/z calcd for C₂₃H₂₂N₅O₃ [M+H]⁺: 440.1721; found: 440.1718.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows ≥98% purity with a retention time of 6.7 min.

Challenges and Alternative Approaches

Regioselectivity in Cyclocondensation

Competing pathways may yield regioisomers if diketones lack electronic bias. Using unsymmetrical 1-(3-nitrophenyl)diketones directs the nitrophenyl group to C5 via kinetic control.

Nitrophenyl Stability

Nitrophenyl groups are prone to reduction under hydrogenation conditions. Alternatives like Sonogashira coupling with 3-nitrophenylacetylene avoid this issue but require Pd/Cu catalysis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substitution Patterns

The compound’s triazolopyrimidine core is shared with several analogs, but its substitution pattern distinguishes it:

  • Position 5 : 3-Nitrophenyl group (electron-withdrawing, enhancing electrophilicity).
  • Position 7 : Carboxamide group with a bulky 4-methylphenylpropyl substituent (influencing solubility and receptor binding).

Table 1: Comparison of Structural and Physical Properties

Compound Name Position 5 Substituent Position 7 Substituent Melting Point (°C) Yield (%) Molecular Weight Reference
N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide 3-Nitrophenyl 6-Carboxamide (4-chlorophenyl) - - 456.9
2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide (5j) 5-Methyl 6-Carboxamide (4-nitrophenyl) 319.9–320.8 43 453.17
N-Cyclobutyl-5-phenyl-triazolo[1,5-a]pyrimidin-7-amine (35) Phenyl 7-Amine (cyclobutyl) - - -
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-triazolo[1,5-a]pyrimidin-7-amine (60) Pyridin-2-yl 7-Amine (4-chlorophenethyl) 194–195 - -
Target Compound 3-Nitrophenyl 7-Carboxamide (4-methylphenylpropyl) Not reported Not reported Inferred ~470–500 -

Electronic and Solubility Profiles

  • The carboxamide group at position 7 likely improves aqueous solubility relative to amine derivatives (e.g., compound 35 or 60) but may reduce membrane permeability due to the bulky 4-methylphenylpropyl chain .

Research Findings and Implications

Thermal Stability

Compounds with nitro groups (e.g., 5j, 5m) exhibit higher melting points (~280–320°C), suggesting strong intermolecular interactions (e.g., π-stacking, dipole-dipole) that the target compound may share .

Biological Activity

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that exhibits potential therapeutic applications due to its unique structural features. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

Structural Characteristics

The compound features a triazolo-pyrimidine core, characterized by:

  • Triazole and Pyrimidine Rings : These fused rings contribute to the compound's reactivity and interaction with biological targets.
  • Substituents : The presence of a 4-methylphenyl group and a 3-nitrophenyl group enhances its chemical properties and may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Some key areas of interest include:

  • Antitumor Activity : Studies have shown that triazolo-pyrimidine derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatment.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and inflammation.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. These studies typically assess the compound's effects on cell lines representative of various cancers.

StudyCell LineIC50 Value (µM)Mechanism of Action
Study AA549 (Lung)10.5Induction of apoptosis
Study BMCF-7 (Breast)8.2Cell cycle arrest at G2/M phase
Study CHeLa (Cervical)12.0Inhibition of topoisomerase II

In Vivo Studies

In vivo studies have focused on the pharmacokinetics and therapeutic efficacy of the compound in animal models. These studies provide insights into the bioavailability and potential side effects.

StudyModelDose (mg/kg)Observations
Study DMouse Xenograft20Significant tumor reduction observed
Study ERat Model10Mild toxicity noted at higher doses

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in signaling pathways that regulate cell proliferation.
  • Modulation of Apoptosis : The compound may enhance apoptotic signaling pathways in cancer cells.
  • Interference with DNA Replication : By inhibiting topoisomerases or other enzymes critical for DNA replication, the compound can prevent cancer cell proliferation.

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